molecular formula C15H13N3O B10833019 6-(3-Methoxyphenyl)quinazolin-4-amine

6-(3-Methoxyphenyl)quinazolin-4-amine

Cat. No.: B10833019
M. Wt: 251.28 g/mol
InChI Key: HAFNABUNLVCDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Methoxyphenyl)quinazolin-4-amine is a quinazoline derivative characterized by a methoxy-substituted phenyl group at position 6 and an amine group at position 4 of the quinazoline core. The 3-methoxyphenyl substituent in this compound likely enhances its solubility and binding affinity to biological targets compared to non-polar substituents, while the amine group at position 4 is critical for interactions with enzymatic active sites .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

6-(3-methoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C15H13N3O/c1-19-12-4-2-3-10(7-12)11-5-6-14-13(8-11)15(16)18-9-17-14/h2-9H,1H3,(H2,16,17,18)

InChI Key

HAFNABUNLVCDOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(C=C2)N=CN=C3N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BDBM50011553 typically involves the fusion of benzene and imidazole moieties. The process begins with the preparation of 2-nitro-4-methylacetanilide, which is then reduced to form 2,5 (or 2,6)-dimethylbenzimidazole . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of BDBM50011553 may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

BDBM50011553 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

BDBM50011553 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BDBM50011553 involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 6-(3-Methoxyphenyl)quinazolin-4-amine and similar quinazoline derivatives:

Compound Name Substituents (Position) Key Features Biological Activity/Applications
This compound 3-Methoxyphenyl (6), NH₂ (4) Enhanced solubility due to methoxy group; potential kinase selectivity Under investigation for kinase inhibition
N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine 3-Cl,4-OCH₃ (phenyl), NO₂ (6) Nitro group increases reactivity; chloro and methoxy enhance target affinity Enzyme inhibition, anticancer research
7-Chloro-N-(3-chloro-4-fluorophenyl)-6-methoxyquinazolin-4-amine 7-Cl, 6-OCH₃, 3-Cl,4-F (phenyl) Dual halogen and methoxy substituents; improved bioavailability Anticancer agent development
N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 2,4-OCH₃ (phenyl), 6-CH₃, 4-Ph Dimethoxy and phenyl groups enhance tyrosine kinase inhibition Tyrosine kinase inhibitor (e.g., PD153035)
2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine 2-Cl, 3-OCH₃ (phenyl) Chlorine at position 2 modifies electronic properties; methoxy improves solubility Kinase modulation, therapeutic agent

Key Observations:

  • Substituent Effects: The 3-methoxyphenyl group in the target compound balances solubility (via electron-donating OCH₃) and target specificity. In contrast, nitro (NO₂) or halogen (Cl, F) substituents in analogs like and increase reactivity but may reduce metabolic stability.
  • Positional Influence: Methoxy groups at position 6 (target compound) versus position 2 or 7 (analogs) alter steric and electronic interactions with biological targets. For example, dimethoxy substitutions in enhance kinase affinity but reduce selectivity compared to mono-methoxy derivatives.
  • Biological Activity: Quinazolines with methoxy groups often exhibit kinase-inhibitory properties.

Physicochemical Properties

  • Solubility: The 3-methoxyphenyl group improves aqueous solubility compared to non-polar substituents (e.g., chloro or bromo groups in ). This property is critical for oral bioavailability in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.